molecular formula C52H56ClN11O13S B14891679 phoBET1

phoBET1

Cat. No.: B14891679
M. Wt: 1110.6 g/mol
InChI Key: JFCFQFXJDZXJSK-XZMVMDBLSA-N
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Description

phoBET1 is a photocaged proteolysis-targeting chimera (PROTAC) compound. It is designed to degrade the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. By targeting BRD4, this compound effectively suppresses tumor growth .

Preparation Methods

The synthesis of phoBET1 involves multiple steps, including the preparation of its photocaged component and the assembly of the PROTAC structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

phoBET1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include NIR light for photocleavage and cellular components such as E3 ubiquitin ligase for protein degradation. The major product formed from these reactions is the degraded BRD4 protein .

Mechanism of Action

The mechanism of action of phoBET1 involves the following steps:

Comparison with Similar Compounds

phoBET1 is unique among PROTAC compounds due to its photocaged component, which allows for precise temporal and spatial control of its activity using NIR light. Similar compounds include other PROTACs that target BRD4, such as:

This compound’s uniqueness lies in its ability to be activated by NIR light, providing researchers with a powerful tool for controlled protein degradation studies .

Properties

Molecular Formula

C52H56ClN11O13S

Molecular Weight

1110.6 g/mol

IUPAC Name

N-[4-[[2-[2-[1-[1-[4-[2-(2-aminoethylamino)-2-oxoethoxy]-5-methoxy-2-nitrophenyl]ethoxymethyl]-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide

InChI

InChI=1S/C52H56ClN11O13S/c1-27-29(3)78-52-45(27)47(31-11-13-32(53)14-12-31)58-35(48-60-59-30(4)62(48)52)22-41(65)55-18-6-7-19-56-42(66)24-75-38-10-8-9-33-46(38)51(71)63(49(33)69)36-15-16-44(68)61(50(36)70)26-77-28(2)34-21-39(74-5)40(23-37(34)64(72)73)76-25-43(67)57-20-17-54/h8-14,21,23,28,35-36H,6-7,15-20,22,24-26,54H2,1-5H3,(H,55,65)(H,56,66)(H,57,67)/t28?,35-,36?/m0/s1

InChI Key

JFCFQFXJDZXJSK-XZMVMDBLSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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